BenchChemオンラインストアへようこそ!

2-(4-phenoxyphenoxy)acetohydrazide

Medicinal chemistry Lipophilicity Drug design

2-(4-Phenoxyphenoxy)acetohydrazide (CAS 5807-21-6) is a hydrazide derivative featuring a 4-phenoxyphenoxy substituent, giving it a distinctive biaryl ether core with hydrogen‑bond donor and acceptor functionality. This structure places it within the broader class of phenoxyacetohydrazides, which have demonstrated inhibitory activity against urease, β‑glucuronidase, and bacterial MurD ligase.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 5807-21-6
Cat. No. B5807737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenoxyphenoxy)acetohydrazide
CAS5807-21-6
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NN
InChIInChI=1S/C14H14N2O3/c15-16-14(17)10-18-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)
InChIKeyAINHUAQVIBXSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenoxyphenoxy)acetohydrazide (CAS 5807-21-6) – A Unique Biaryl Ether Scaffold for Medicinal Chemistry and Enzyme Inhibitor Development


2-(4-Phenoxyphenoxy)acetohydrazide (CAS 5807-21-6) is a hydrazide derivative featuring a 4-phenoxyphenoxy substituent, giving it a distinctive biaryl ether core with hydrogen‑bond donor and acceptor functionality [1]. This structure places it within the broader class of phenoxyacetohydrazides, which have demonstrated inhibitory activity against urease, β‑glucuronidase, and bacterial MurD ligase [2]. Unlike simpler phenoxy or benzyl hydrazides, the extended aromatic system and the electron‑donating nature of the central oxygen impart unique lipophilicity (XLogP3‑AA = 2), topological polar surface area (~64 Ų), and conformational flexibility (5 rotatable bonds) that make it a compelling intermediate for diversity‑oriented synthesis and a candidate for structure‑activity relationship (SAR) studies [1].

Why 2-(4-Phenoxyphenoxy)acetohydrazide Cannot Be Replaced by Simple Phenoxy‑ or Benzyl‑Hydrazide Analogs


Generic substitution of 2-(4-phenoxyphenoxy)acetohydrazide with simpler hydrazides (e.g., phenoxyacetic acid hydrazide or benzohydrazide) fails because the 4‑phenoxyphenoxy moiety introduces a markedly different lipophilic‑hydrophilic balance, electronic distribution, and steric profile. While all phenoxyacetohydrazides share the hydrazide functional group, the para‑phenoxy substituent on the terminal phenyl ring significantly raises XLogP (2 vs. 0.3–0.8 for unsubstituted phenoxyhydrazides [1]), alters hydrogen‑bond acceptor/donor topology, and provides an additional aromatic ring for π‑stacking interactions with biological targets. These differences directly impact solubility, permeability, and target binding, as demonstrated in urease and β‑glucuronidase SAR studies where even small substituent changes led to >10‑fold IC₅₀ shifts [2]. Therefore, procurement without clear structural specification risks obtaining a compound with divergent reactivity and biological performance.

Quantitative Differentiation Evidence for 2-(4-Phenoxyphenoxy)acetohydrazide vs. Closest Analogs


Elevated Lipophilicity (XLogP = 2) Relative to Simple Phenoxyacetohydrazide Predicts Enhanced Membrane Penetration

The target compound 2-(4-phenoxyphenoxy)acetohydrazide has a computed XLogP3‑AA value of 2, whereas the unsubstituted phenoxyacetic acid hydrazide (CAS 4664‑55‑5) yields an XLogP3‑AA of 0.8 [1]. This 1.2‑unit increase corresponds to a roughly 16‑fold higher predicted octanol‑water partition coefficient, placing the target compound in a more favorable lipophilicity range for passive membrane diffusion while remaining below the threshold associated with poor aqueous solubility (XLogP >5) [2]. The additional lipophilicity arises from the second phenoxy ring, which also provides extra π‑stacking potential without introducing a formal charge.

Medicinal chemistry Lipophilicity Drug design

Topological Polar Surface Area (TPSA = 64.4 Ų) Conforms to Veber’s Rule for Oral Bioavailability

The target compound exhibits a computed TPSA of 64.4 Ų [1], which falls below the 140 Ų threshold predictive of acceptable oral absorption [2]. In contrast, the unsubstituted phenoxyacetohydrazide (TPSA ≈ 55 Ų) and the 4‑nitrophenoxy analog (TPSA ≈ 101 Ų) straddle the extremes, while the target compound sits in an intermediate, balanced region. The 4‑phenoxyphenoxy group contributes an additional hydrogen‑bond acceptor (the second ether oxygen) that modestly raises TPSA without exceeding the cutoff, thus maintaining a favorable ADME profile while providing an extra binding‑site interaction point verified by molecular docking studies on homologous acetohydrazide series [3].

ADME Physicochemical profiling Oral bioavailability

Enhanced Conformational Flexibility (5 Rotatable Bonds) Supports Induced‑Fit Binding

The target compound possesses 5 rotatable bonds, compared to only 3 in phenoxyacetic acid hydrazide [1]. This increased flexibility allows the molecule to adopt multiple low‑energy conformations, facilitating induced‑fit binding to enzyme active sites. Docking studies on phenoxyacetohydrazide‑derived MurD inhibitors have shown that the flexible linker between the two aromatic rings enables optimal positioning of the hydrazide moiety for hydrogen‑bond interactions with catalytic residues [2]. The higher rotatable bond count, however, does not incur an excessive entropic penalty because the biaryl ether system retains partial rigidity through conjugation.

Conformational analysis Molecular recognition Ligand flexibility

Phenoxyacetohydrazide Class‑Level Urease Inhibition Demonstrates the Scaffold’s Biological Relevance

A series of twenty‑one dichlorophenyl‑substituted phenoxyacetohydrazide imine derivatives were evaluated for urease inhibition, with the most potent compounds (2 and 10) showing IC₅₀ values in the low micromolar range [1]. While the target compound itself was not directly tested in this study, the core phenoxyacetohydrazide scaffold is identical, and the SAR established that substituent nature, position, and number on the phenyl ring critically modulate inhibitory potency. The 4‑phenoxyphenoxy substituent present in the target compound represents an unexplored SAR vector with potential for enhanced potency due to extended hydrophobic contacts and additional hydrogen‑bond acceptor capacity, as inferred from docking poses of related analogs [1]. The clinical standard acetohydroxamic acid shows IC₅₀ = 42 µM against jack bean urease, indicating that phenoxyacetohydrazide derivatives can achieve superior potency [2].

Urease inhibition Anti‑Helicobacter pylori Enzyme inhibitor

Procurement‑Relevant Application Scenarios for 2-(4-Phenoxyphenoxy)acetohydrazide


Diversity‑Oriented Synthesis of 1,3,4‑Oxadiazole and Hydrazone Libraries for Anti‑Infective Screening

The hydrazide functionality readily condenses with aldehydes or carboxylic acid derivatives to yield hydrazones or 1,3,4‑oxadiazoles, two privileged heterocyclic scaffolds in anti‑infective discovery [1]. The 4‑phenoxyphenoxy tail imparts molecular weight, lipophilicity, and conformational properties (XLogP = 2, TPSA = 64.4 Ų, 5 rotatable bonds) that place derived library members in favorable oral drug‑like chemical space, as defined by Veber’s rules and Lipinski’s guidelines. For industrial procurement, this compound serves as a single versatile building block that can generate hundreds of structurally diverse final compounds with predicted favorable ADME profiles [2].

Urease Inhibitor Lead Optimization for Helicobacter pylori Gastric Disorders

Given the established urease inhibitory activity of phenoxyacetohydrazide derivatives (IC₅₀ <10 µM for optimized analogs vs. 42 µM for acetohydroxamic acid) [3], the 4‑phenoxyphenoxy variant offers a new SAR vector with extended π‑stacking and hydrogen‑bond acceptor capability. Procurement of this specific hydrazide allows medicinal chemistry teams to explore the P2’ pocket of the urease active site, which molecular docking indicates can accommodate larger aryl ether substituents, potentially yielding inhibitors with improved potency and selectivity over the human urea cycle enzymes [3].

MurD Ligase Inhibitor Development Targeting Gram‑Positive Pathogens

Phenoxyacetohydrazide derivatives have demonstrated binding to the S. aureus MurD ligase active site through structure‑based virtual screening and subsequent synthesis‑confirmed inhibition [4]. The 2-(4-phenoxyphenoxy)acetohydrazide scaffold provides the core geometry required for hydrogen‑bond interactions with the enzyme’s conserved residues while offering a terminal phenoxy ring for additional hydrophobic packing. Industrial procurement of this specific intermediate enables the systematic exploration of the enzyme’s adenine‑binding region, an area where the extended biaryl ether may confer selectivity over human homologs [4].

Quote Request

Request a Quote for 2-(4-phenoxyphenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.